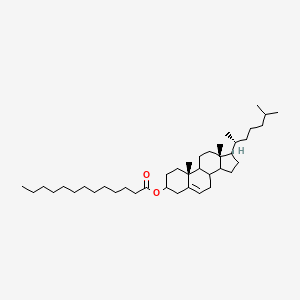

Cholesteryl tridecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H70O2 |

|---|---|

Molecular Weight |

583.0 g/mol |

IUPAC Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tridecanoate |

InChI |

InChI=1S/C40H70O2/c1-7-8-9-10-11-12-13-14-15-16-20-38(41)42-33-25-27-39(5)32(29-33)21-22-34-36-24-23-35(31(4)19-17-18-30(2)3)40(36,6)28-26-37(34)39/h21,30-31,33-37H,7-20,22-29H2,1-6H3/t31-,33?,34?,35-,36?,37?,39+,40-/m1/s1 |

InChI Key |

VSBOMBMZJDIDEH-NKSQXZIVSA-N |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Cholesteryl Tridecanoate: A Technical Guide for Researchers

CAS Number: 25605-87-2 Molecular Formula: C₄₀H₇₀O₂

This technical guide provides an in-depth overview of cholesteryl tridecanoate, a cholesterol ester of significant interest to researchers in drug development, materials science, and cell biology. This document outlines its chemical and physical properties, provides guidance on its synthesis and its application in lipid nanoparticle formulations, and discusses its role in relevant biological pathways.

Core Data and Physicochemical Properties

This compound is the ester formed from the condensation of cholesterol and tridecanoic acid. As a cholesterol ester, it is a highly lipophilic molecule.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 25605-87-2 |

| Molecular Formula | C₄₀H₇₀O₂ |

| Molecular Weight | 582.98 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥99% |

| Storage Temperature | -20°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of cholesterol with tridecanoic acid or a more reactive derivative such as tridecanoyl chloride. Below is a general experimental protocol based on common esterification methods for cholesterol.

Experimental Protocol: Synthesis of this compound

Materials:

-

Cholesterol

-

Tridecanoyl chloride (or tridecanoic acid)

-

Anhydrous pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (DCM) or toluene as the solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure (using Tridecanoyl Chloride):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cholesterol (1 equivalent) in anhydrous DCM.

-

Addition of Base: Add anhydrous pyridine (1.2-1.5 equivalents) to the solution and stir.

-

Addition of Acyl Chloride: Slowly add tridecanoyl chloride (1.1 equivalents) to the stirred solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Note: If using tridecanoic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) would be required to facilitate the esterification.

Application in Lipid Nanoparticles

Cholesterol and its esters are crucial components in the formulation of lipid nanoparticles (LNPs), which are widely used as delivery vehicles for therapeutics, including mRNA vaccines.[2] Cholesterol esters like this compound can be incorporated into the lipid core of these nanoparticles to modulate their physical properties, such as stability, fluidity, and drug loading capacity.

Experimental Protocol: Formulation of Lipid Nanoparticles Containing this compound

This protocol describes a general method for preparing LNPs using a microfluidic mixing technique. The lipid composition can be adjusted based on the specific application.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound

-

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

-

Ethanol (200 proof)

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Nucleic acid cargo (e.g., mRNA) in an appropriate buffer

-

Microfluidic mixing device

Procedure:

-

Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEG-lipid in ethanol.

-

Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratio. A common starting ratio for the lipid components (ionizable lipid:DSPC:cholesterol:PEG-lipid) is 50:10:38.5:1.5. This compound can be included by partially or fully replacing the cholesterol component, depending on the desired properties of the LNPs.

-

Nucleic Acid Solution Preparation: Prepare the nucleic acid cargo in the aqueous buffer.

-

Microfluidic Mixing: Set up the microfluidic mixer with two inlet streams. One stream will contain the lipid mixture in ethanol, and the other will contain the nucleic acid in the aqueous buffer.

-

Nanoparticle Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of the LNPs, encapsulating the nucleic acid.

-

Purification and Concentration: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and unencapsulated nucleic acid. The LNPs can then be concentrated using techniques like tangential flow filtration.

Biological Significance: Role in Cholesterol Esterification Pathway

Cholesteryl esters are synthesized intracellularly from cholesterol and fatty acyl-CoAs by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT).[3][4] This process is crucial for cellular cholesterol homeostasis, as it allows for the storage of excess cholesterol in a non-toxic, esterified form within lipid droplets. The ACAT-mediated cholesterol esterification pathway is a key regulatory node in cellular lipid metabolism and has been implicated in various diseases, including atherosclerosis and certain cancers.

Below is a diagram illustrating the central role of ACAT in the cholesterol esterification pathway.

Caption: ACAT-mediated cholesterol esterification pathway.

Analytical Data

While specific, publicly available NMR and mass spectrometry data for this compound are limited, the expected spectral characteristics can be inferred from the known spectra of cholesterol and other long-chain fatty acid esters of cholesterol.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cholesterol backbone, including the olefinic proton at C6, the proton at C3 which would be shifted downfield due to the ester linkage, and the numerous overlapping signals of the steroidal ring system and the alkyl side chain. The tridecanoate moiety would contribute a triplet for the terminal methyl group and a complex multiplet for the methylene protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the cholesterol core and the fatty acid chain. The carbonyl carbon of the ester group would appear around 173 ppm.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of this compound (m/z 582.98). A prominent fragment ion corresponding to the cholesterol backbone (m/z 368/369) after the loss of the fatty acid chain is also expected.

Researchers are advised to acquire their own analytical data for this compound synthesized or procured for their specific applications to ensure its identity and purity.

References

Cholesteryl Tridecanoate: A Comprehensive Technical Guide to its Physical Properties and Constants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tridecanoate, a cholesterol ester, belongs to a class of compounds known for their liquid crystalline properties. These materials exhibit phases intermediate between the solid and liquid states, making them subjects of significant interest in materials science and increasingly in biomedical applications, including drug delivery systems. Understanding the precise physical and chemical properties of this compound is crucial for its potential application in these fields. This technical guide provides a detailed overview of the known physical constants, thermotropic behavior, and analytical methodologies for the characterization of this compound.

Core Physical and Chemical Properties

This compound is the ester formed from cholesterol and tridecanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₄₀H₇₀O₂ | N/A |

| Molecular Weight | 582.98 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | Recommended storage at -20°C for long-term stability. | N/A |

Thermotropic Liquid Crystal Behavior

Cholesteryl esters, including this compound, are well-known to exhibit thermotropic liquid crystalline phases.[1][2] This means that they undergo transitions to different mesophases upon changes in temperature. The typical phase progression for a cholesteryl ester upon heating is from a crystalline solid to a smectic phase, then to a cholesteric phase, and finally to an isotropic liquid. The transition temperatures are dependent on the length of the fatty acid chain.[1] For saturated cholesteryl esters with an odd number of carbons in the fatty acyl chain, a general trend is observed.[1]

Phase Transition Temperatures

Based on graphical data for saturated cholesteryl esters with odd-numbered carbon chains, the following transition temperatures for this compound (13 carbons in the acyl chain) can be estimated[1]:

| Transition | Estimated Temperature (°C) |

| Crystal to Smectic | ~77 °C |

| Smectic to Cholesteric | ~80 °C |

| Cholesteric to Isotropic Liquid | ~84 °C |

Note: These values are estimations derived from graphical representations and may vary depending on the purity of the sample and the experimental conditions.

Solubility

| Solvent Class | Expected Solubility |

| Non-polar solvents (e.g., hexane, toluene) | High |

| Chlorinated solvents (e.g., chloroform, dichloromethane) | High |

| Polar aprotic solvents (e.g., acetone, ethyl acetate) | Moderate to Low |

| Alcohols (e.g., ethanol, methanol) | Low |

| Water | Insoluble |

Experimental Protocols

The characterization of the physical properties of this compound relies on several key analytical techniques. The following sections detail generalized experimental protocols that can be adapted for this specific compound.

Synthesis of this compound

A general method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid or its more reactive derivative, such as an acyl chloride or anhydride.

Materials:

-

Cholesterol

-

Tridecanoyl chloride (or tridecanoic acid)

-

Anhydrous pyridine (or another suitable base and solvent)

-

Anhydrous diethyl ether (or other suitable extraction solvent)

-

Hydrochloric acid (dilute solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

Dissolve cholesterol in anhydrous pyridine in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of tridecanoyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by thin-layer chromatography).

-

Quench the reaction by slowly adding dilute hydrochloric acid.

-

Extract the product into diethyl ether.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the enthalpies of these transitions.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first expected transition (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final clearing point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to obtain a thermal history-independent thermogram.

-

-

Data Analysis: Analyze the thermogram to determine the onset and peak temperatures of the endothermic transitions (melting and liquid crystal phase transitions) and integrate the peaks to calculate the enthalpy of each transition (ΔH).

Polarized Light Microscopy (PLM)

PLM is a crucial technique for visualizing the different liquid crystalline textures (mesophases) and identifying the phase transition temperatures.

Methodology:

-

Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.

-

Heating Stage: Place the slide on a hot stage connected to a temperature controller.

-

Microscope Setup: Use a polarizing microscope with crossed polarizers.

-

Observation:

-

Heat the sample slowly while observing the changes in texture.

-

The crystalline solid will appear bright against the dark background.

-

Upon melting to the smectic phase, characteristic textures such as focal conic fans will appear.

-

Further heating into the cholesteric phase will result in a different, often more fluid and colorful, texture.

-

The transition to the isotropic liquid is marked by the disappearance of all birefringence, resulting in a completely dark field of view.

-

Record the temperatures at which these textural changes occur.

-

Cool the sample slowly to observe the transitions upon cooling.

-

X-Ray Diffraction (XRD)

XRD is used to investigate the molecular arrangement and layer spacing in the crystalline and liquid crystalline phases.

Methodology:

-

Sample Preparation: The sample can be loaded into a thin-walled glass capillary tube or mounted as a thin film on a sample holder with a temperature-controlled stage.

-

Instrument Setup: Use an X-ray diffractometer equipped with a temperature-controlled sample stage and a detector for both small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS).

-

Data Collection:

-

Obtain diffraction patterns at various temperatures corresponding to the different phases identified by DSC and PLM.

-

SAXS is used to determine the layer spacing (d-spacing) in the smectic phase.

-

WAXS provides information about the short-range molecular order within the layers.

-

-

Data Analysis: Analyze the positions of the diffraction peaks to determine the structural characteristics of each phase. For the smectic phase, the layer spacing can be calculated using Bragg's Law (nλ = 2d sinθ).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the physical characterization of this compound.

Caption: Workflow for the synthesis and physical characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical properties and constants of this compound. While specific quantitative data for some properties, such as solubility, remain to be fully elucidated, the provided methodologies offer a clear path for researchers to perform comprehensive characterization. The thermotropic liquid crystalline behavior of this compound, in line with other odd-chain cholesteryl esters, presents opportunities for its use in advanced materials and biomedical applications where precise thermal transitions are required. Further research to refine the phase transition data and quantify its solubility in various solvents will be invaluable for the scientific and drug development communities.

References

- 1. Cholesterol Ester: Synthesis, Metabolism & Therapeutic Role - Creative Proteomics [creative-proteomics.com]

- 2. A simple and efficient approach for the synthesis of cholesterol esters of long-chain saturated fatty acids by using Ph3P·SO3 as a versatile organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Cholesteryl Tridecanoate: A Technical Guide to its Thermal Properties and Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the melting point and phase transition temperatures of cholesteryl tridecanoate. The information is presented in a structured format to facilitate easy comparison and understanding, with detailed experimental protocols and visual representations of the thermal behavior of this cholesteryl ester.

Thermal Properties of this compound

This compound, a saturated cholesteryl ester, exhibits a thermotropic liquid crystalline behavior, transitioning through distinct phases upon heating. The key transition temperatures are summarized in the table below. It is noted that for cholesteryl esters, there is a small but definite odd-even effect for the temperatures of the crystal-mesophase transition for esters from tridecanoate through nonadecanoate.

| Transition | Temperature (°C) |

| Crystal to Cholesteric (Melting Point) | 77.5 |

| Cholesteric to Isotropic Liquid | 83.5 |

Experimental Protocols for Thermal Analysis

The determination of the phase transition temperatures of this compound is primarily achieved through two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Light Microscopy (PLM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method allows for the precise determination of transition temperatures and the enthalpy of these transitions.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the first transition point (e.g., 25°C).

-

Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above the final transition (e.g., 100°C).

-

Hold the sample at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample at the same controlled rate back to the initial temperature.

-

A second heating and cooling cycle is often performed to ensure thermal history is removed and to check for reproducibility.

-

-

Data Analysis:

-

The phase transitions will appear as endothermic peaks on the heating curve of the DSC thermogram.

-

The onset temperature of the first peak corresponds to the crystal-to-cholesteric transition (melting point).

-

The peak temperature of the second, typically smaller, peak corresponds to the cholesteric-to-isotropic liquid transition.

-

The area under each peak is integrated to determine the enthalpy of the transition (ΔH).

-

Polarized Light Microscopy (PLM)

PLM is a qualitative technique that utilizes polarized light to observe the different optical textures of the various liquid crystal phases. The unique birefringence of liquid crystalline phases allows for their identification as the sample is heated or cooled.

Methodology:

-

Sample Preparation:

-

Place a small amount of this compound on a clean microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on a hot stage to melt the sample and allow it to spread into a thin film.

-

Cool the sample to room temperature to allow for crystallization.

-

-

Instrument Setup:

-

Use a polarizing microscope equipped with a hot stage and a temperature controller.

-

Cross the polarizer and analyzer to achieve a dark field of view in the absence of a birefringent sample.

-

-

Thermal Analysis:

-

Place the prepared slide on the hot stage.

-

Slowly heat the sample at a controlled rate (e.g., 1-2°C/min).

-

Observe the changes in the optical texture of the sample as the temperature increases.

-

The transition from the solid crystalline phase to the cholesteric liquid crystal phase will be marked by the appearance of a characteristic focal conic or fan-like texture that is highly birefringent.

-

The transition from the cholesteric phase to the isotropic liquid phase will be identified by the complete disappearance of birefringence, resulting in a dark field of view.

-

Record the temperatures at which these textural changes occur. The process can be repeated upon cooling to observe the reverse transitions.

-

Visualizing Phase Transitions and Experimental Workflow

The following diagrams illustrate the phase transitions of this compound and a general workflow for its thermal analysis.

Caption: Phase transitions of this compound upon heating.

Caption: General experimental workflow for thermal analysis.

The Core Biological Functions of Long-Chain Cholesteryl Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain cholesteryl esters (CEs) are critical molecules in human physiology, primarily functioning as a storage and transport form of cholesterol. As highly nonpolar lipids, they are efficiently packed into the core of lipoproteins in the bloodstream and within lipid droplets inside cells. This insolubility in aqueous environments dictates their biological roles, preventing the disruptive accumulation of free cholesterol in cellular membranes. This technical guide provides an in-depth exploration of the synthesis, storage, transport, and multifaceted biological functions of long-chain cholesteryl esters, offering insights for researchers and professionals in drug development.

I. Synthesis of Long-Chain Cholesteryl Esters

The esterification of cholesterol with long-chain fatty acids is catalyzed by two key enzymes with distinct tissue localizations and substrate specificities: Acyl-CoA:cholesterol acyltransferase (ACAT/SOAT) and Lecithin:cholesterol acyltransferase (LCAT).

A. Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)

ACAT, also known as Sterol O-acyltransferase (SOAT), is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] This process is crucial for preventing the buildup of excess free cholesterol within cell membranes, which can be toxic.[2] There are two isoforms of ACAT:

-

ACAT1/SOAT1: This isoform is ubiquitously expressed in various tissues and is primarily responsible for storing cholesteryl esters in cytoplasmic lipid droplets.[3] It plays a significant role in the formation of macrophage foam cells, a key event in the development of atherosclerosis.[3][4]

-

ACAT2/SOAT2: ACAT2 is predominantly found in the intestines and liver.[3][5][6] In the intestines, it is crucial for the absorption of dietary cholesterol by esterifying it for packaging into chylomicrons.[3] In the liver, ACAT2 provides cholesteryl esters for the assembly of very-low-density lipoproteins (VLDL).[5]

B. Lecithin:Cholesterol Acyltransferase (LCAT)

LCAT is an enzyme found in the plasma, primarily associated with high-density lipoproteins (HDL). It catalyzes the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol, forming a cholesteryl ester.[7] This reaction is a cornerstone of reverse cholesterol transport, the process by which excess cholesterol from peripheral tissues is returned to the liver for excretion. The esterification of cholesterol by LCAT is essential for the maturation of HDL particles, transforming nascent discoidal HDL into spherical HDL, and trapping the cholesterol within the lipoprotein core for transport.

II. Storage and Transport of Long-Chain Cholesteryl Esters

Due to their hydrophobicity, long-chain cholesteryl esters are stored and transported in specialized structures.

A. Cellular Storage in Lipid Droplets

Within cells, newly synthesized cholesteryl esters coalesce to form lipid droplets, which serve as a dynamic reservoir of cholesterol.[8] These droplets are particularly abundant in steroidogenic tissues like the adrenal glands, where the stored cholesterol is a readily available precursor for hormone synthesis.[8] Macrophages also accumulate large amounts of cholesteryl esters in lipid droplets, leading to the formation of foam cells characteristic of atherosclerotic plaques.[8]

B. Lipoprotein-Mediated Transport

In the bloodstream, long-chain cholesteryl esters, along with triglycerides, form the neutral lipid core of lipoproteins. The composition of cholesteryl esters varies among different lipoprotein classes.

| Lipoprotein Class | Density (g/mL) | Protein (wt %) | Phospholipids (wt %) | Free Cholesterol (wt %) | Cholesteryl Esters (wt %) | Triacylglycerols (wt %) |

| Chylomicrons | <1.006 | 2 | 9 | 1 | 3 | 85 |

| VLDL | 0.95-1.006 | 10 | 18 | 7 | 12 | 50 |

| LDL | 1.006-1.063 | 23 | 20 | 8 | 37 | 10 |

| HDL | 1.063-1.210 | 55 | 24 | 2 | 15 | 4 |

| Source: Modified from Kritchevsky, D. (1986) Atherosclerosis and nutrition. Nutr. Int. 2, 290-297.[9] |

Cholesteryl Ester Transfer Protein (CETP): CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins (VLDL and LDL) in exchange for triglycerides.[10][11] This process remodels lipoproteins and plays a significant role in the metabolism of HDL and LDL.

III. Biological Functions and Clinical Significance

Long-chain cholesteryl esters are integral to several key physiological and pathological processes.

A. Reverse Cholesterol Transport

The LCAT-mediated esterification of cholesterol in HDL is a critical step in reverse cholesterol transport, a process that is generally considered anti-atherogenic. By trapping cholesterol in the HDL core, LCAT facilitates its transport from peripheral tissues back to the liver.

B. Steroid Hormone Synthesis

In steroidogenic tissues such as the adrenal glands, the hydrolysis of stored cholesteryl esters by neutral cholesterol ester hydrolases provides the free cholesterol required for the synthesis of steroid hormones like cortisol and aldosterone.[12]

C. Atherosclerosis

The accumulation of cholesteryl esters within macrophages in the arterial wall is a hallmark of atherosclerosis.[4] Macrophages take up modified LDL particles, and the subsequent esterification of the internalized cholesterol by ACAT1 leads to the formation of foam cells, which contribute to the development of atherosclerotic plaques.[4][13]

D. Neurological Disorders

Emerging evidence suggests a role for altered cholesteryl ester metabolism in neurological diseases. Increased levels of cholesteryl esters have been observed in the brains of individuals with Huntington's disease, and alterations in their levels are also implicated in Alzheimer's disease and multiple sclerosis.[11]

IV. Experimental Protocols

A. Lipid Extraction from Tissues (Modified Bligh-Dyer Method)

This protocol describes a common method for extracting total lipids, including cholesteryl esters, from tissue samples.

Materials:

-

Tissue sample (e.g., liver, adrenal gland)

-

Chloroform

-

Methanol

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass tubes

-

Nitrogen gas stream or vacuum concentrator

Procedure:

-

Weigh a small piece of tissue (e.g., 50-100 mg) and place it in a glass homogenizer tube.

-

Add a 2:1 (v/v) mixture of chloroform:methanol to the tissue. The volume should be sufficient to immerse the tissue (e.g., 2 mL for 100 mg of tissue).

-

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

-

Transfer the homogenate to a glass tube.

-

Add 0.25 volumes of deionized water to the homogenate to create a biphasic system.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform or hexane) for further analysis.

B. Solid-Phase Extraction (SPE) for Separation of Cholesteryl Esters

This protocol outlines a method for isolating cholesteryl esters from a total lipid extract using a silica-based SPE cartridge.

Materials:

-

Dried total lipid extract

-

Silica SPE cartridge (e.g., 100 mg)

-

Hexane

-

Hexane:diethyl ether mixture (e.g., 98:2 v/v)

-

Methanol

-

Collection tubes

Procedure:

-

Condition the silica SPE cartridge by washing it with 5 mL of methanol followed by 5 mL of hexane. Do not let the cartridge dry out between solvent additions.

-

Dissolve the dried lipid extract in a small volume of hexane (e.g., 200 µL).

-

Load the dissolved lipid extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of hexane to elute nonpolar lipids like hydrocarbons. Discard the eluate.

-

Elute the cholesteryl esters from the cartridge with 5 mL of a hexane:diethyl ether (98:2 v/v) mixture into a clean collection tube.

-

Dry the eluted cholesteryl ester fraction under a stream of nitrogen gas.

-

Resuspend the purified cholesteryl esters in a suitable solvent for analysis.

C. Analysis of Long-Chain Cholesteryl Esters by Reverse-Phase HPLC-MS

This protocol provides a general workflow for the separation and identification of different long-chain cholesteryl ester species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mass Spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Resuspend the purified cholesteryl ester fraction in an appropriate solvent (e.g., isopropanol:acetonitrile, 1:1 v/v).

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program with a mobile phase system typically consisting of a polar solvent (e.g., water with a modifier like formic acid or ammonium acetate) and a nonpolar solvent (e.g., acetonitrile/isopropanol mixture).

-

The gradient should be optimized to achieve good separation of the different cholesteryl ester species based on their fatty acid chain length and degree of unsaturation.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the MS source.

-

APCI is often preferred for cholesteryl ester analysis as it provides good ionization efficiency for these nonpolar molecules.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire data in full scan mode to identify the molecular ions of the different cholesteryl esters.

-

For targeted quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.

-

-

Data Analysis:

-

Identify the different cholesteryl ester species based on their retention times and mass-to-charge ratios (m/z).

-

Quantify the individual cholesteryl ester species by comparing their peak areas to those of known standards.

-

V. Visualizations

References

- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrophage Cholesteryl Ester Mobilization and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Phosphatidylcholine substrate specificity of lecithin:cholesterol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. avantiresearch.com [avantiresearch.com]

- 9. Assessing the mechanisms of cholesteryl ester transfer protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cholesteryl ester transfer protein - Wikipedia [en.wikipedia.org]

- 11. Cholesteryl ester - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Lipid metabolism in the adrenal gland [frontiersin.org]

- 13. Frontiers | The cell origins of foam cell and lipid metabolism regulated by mechanical stress in atherosclerosis [frontiersin.org]

The Elusive Presence of Cholesteryl Tridecanoate in the Biological Realm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl tridecanoate, the ester formed from cholesterol and the 13-carbon saturated fatty acid, tridecanoic acid, occupies a curious position in the landscape of lipid biology. While extensively utilized as a synthetic internal standard in sophisticated lipidomic analyses due to its structural similarity to endogenous cholesteryl esters, its natural occurrence within any organism remains unconfirmed by current scientific literature. This technical guide delves into the current state of knowledge regarding cholesteryl esters, the biosynthesis of odd-chain fatty acids, and the advanced analytical methodologies capable of its detection. While direct evidence for the natural existence of this compound is absent, we provide a comprehensive framework for its potential biosynthesis and strategies for its discovery.

Introduction to Cholesteryl Esters

Cholesteryl esters are neutral lipids that play a crucial role in the transport and storage of cholesterol in animals. They are formed by the esterification of a fatty acid to the hydroxyl group of cholesterol. This conversion, catalyzed by the enzymes Acyl-CoA:cholesterol acyltransferase (ACAT) in cells and Lecithin:cholesterol acyltransferase (LCAT) in plasma, renders cholesterol more hydrophobic, facilitating its packaging into lipoprotein particles and lipid droplets. The fatty acid composition of cholesteryl esters is diverse and reflects the available fatty acid pool within the organism.

The Enigma of Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are found in various biological systems, albeit typically at lower concentrations than their even-chained counterparts. Their presence is often attributed to the utilization of propionyl-CoA, instead of acetyl-CoA, as a primer in fatty acid synthesis. Ruminant animals are a significant source of OCFAs in the human diet due to microbial fermentation in their gut. Additionally, some bacteria and plants have been shown to synthesize OCFAs. The incorporation of these OCFAs into more complex lipids, including cholesteryl esters, has been documented in human plasma.

Quantitative Data on Related Cholesteryl Esters

While no quantitative data for the natural occurrence of this compound exists, numerous studies have quantified other cholesteryl esters, including those with odd-chain fatty acids, in various biological matrices. The following table summarizes representative data from human plasma, providing a reference for the expected concentration range of cholesteryl esters.

| Cholesteryl Ester Species | Concentration Range in Human Plasma (µg/mL) | Biological Context | Reference |

| Cholesteryl Pentadecanoate (CE 15:0) | 0.5 - 5.0 | General circulation | [1] |

| Cholesteryl Heptadecanoate (CE 17:0) | 1.0 - 10.0 | Associated with dairy fat intake | [1] |

| Cholesteryl Oleate (CE 18:1) | 200 - 800 | Most abundant CE in human plasma | |

| Cholesteryl Linoleate (CE 18:2) | 400 - 1200 | Reflects dietary polyunsaturated fat intake | |

| Cholesteryl Arachidonate (CE 20:4) | 50 - 200 | Precursor for eicosanoids |

Potential Biosynthetic Pathway for this compound

The biosynthesis of this compound would theoretically follow the established pathways of cholesteryl ester formation, contingent on the availability of tridecanoyl-CoA.

Experimental Protocols for Detection and Quantification

The detection and quantification of this compound would utilize established lipidomics workflows. Its use as an internal standard confirms its compatibility with these methods.

Lipid Extraction from Biological Samples

A common method for extracting lipids from tissues or plasma is the Folch or Bligh-Dyer method.

Protocol:

-

Homogenize the biological sample (e.g., tissue, plasma) in a suitable buffer.

-

Add a 2:1 (v/v) mixture of chloroform and methanol to the homogenate.

-

Vortex the mixture thoroughly to ensure complete lipid extraction.

-

Add water or a saline solution to induce phase separation.

-

Centrifuge the sample to clearly separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for analysis (e.g., isopropanol/acetonitrile).

Analysis by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the principle techniques for analyzing cholesteryl esters.

GC-MS Protocol:

-

Derivatization: Saponify the lipid extract to release free fatty acids and cholesterol. Convert the fatty acids to their more volatile methyl esters (FAMEs) using a reagent like BF3-methanol.

-

Injection: Inject the FAMEs onto a GC column.

-

Separation: Separate the FAMEs based on their volatility and interaction with the column's stationary phase.

-

Ionization: Ionize the eluted FAMEs using electron ionization (EI).

-

Mass Analysis: Detect the mass-to-charge ratio of the resulting fragments. Tridecanoic acid methyl ester would have a characteristic retention time and fragmentation pattern.

LC-MS/MS Protocol:

-

Chromatographic Separation: Inject the reconstituted lipid extract onto a reverse-phase liquid chromatography column (e.g., C18). Separate the different lipid classes and molecular species based on their hydrophobicity.

-

Ionization: Ionize the eluting compounds using a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

MS1 Analysis: Perform a full scan to detect the parent ions of all eluting lipids. This compound would be detected as its protonated or ammoniated adduct.

-

MS2 Fragmentation: Select the parent ion of interest (e.g., the [M+H]+ of this compound) and fragment it. The characteristic fragment ion for all cholesteryl esters is the cholesterol backbone (m/z 369.3).

-

Quantification: Use a known amount of a suitable internal standard (ironically, this compound is often used for this purpose when analyzing other cholesteryl esters) to quantify the endogenous levels.

Conclusion and Future Directions

The natural occurrence of this compound in any organism has yet to be definitively established in the scientific literature. Its primary role to date has been that of a valuable tool—a synthetic internal standard for the accurate quantification of other lipids. However, the documented existence of odd-chain fatty acids in various biological systems and their incorporation into cholesteryl esters provides a plausible biochemical basis for its potential natural existence.

Future research in high-sensitivity, untargeted lipidomics across a wide range of organisms, including bacteria with unique fatty acid profiles and plants known to produce odd-chain fatty acids, may yet reveal the presence of this elusive molecule. The detailed analytical protocols provided in this guide offer a clear path for researchers to undertake such investigations. The discovery of naturally occurring this compound would not only expand our understanding of lipid diversity but could also open new avenues for research into the metabolism and biological roles of odd-chain fatty acids.

References

Methodological & Application

Application Notes and Protocols for Formulating Cholesteryl Tridecanoate in Lipid Nanoparticles for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. The composition of these LNPs is critical to their efficacy, influencing stability, encapsulation efficiency, and the ability to deliver the mRNA payload into the cytoplasm of target cells. A standard LNP formulation consists of four key components: an ionizable lipid, a phospholipid (such as DSPC), a PEGylated lipid, and cholesterol.

Cholesterol is known to play a crucial role in the structural integrity and function of LNPs. Recent research has explored the substitution of cholesterol with various analogs to modulate the physicochemical properties and biological activity of LNPs. While specific data on the use of cholesteryl tridecanoate in mRNA-LNP formulations is limited in publicly available literature, this document provides a comprehensive guide to its formulation and evaluation based on established protocols for similar cholesterol esters. The inclusion of cholesterol esters like this compound may serve to tune the physical properties of lipid nanoparticles for delivery applications. This application note will detail the formulation process, characterization methods, and in vitro and in vivo evaluation of LNPs containing this compound, drawing parallels from studies on other cholesterol derivatives.

Key Components and Their Roles

| Component | Example | Molar Ratio (%) | Primary Function |

| Ionizable Lipid | DLin-MC3-DMA, SM-102 | 50 | Encapsulates negatively charged mRNA at acidic pH and facilitates endosomal escape in the cytoplasm. |

| Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 10 | Forms the lipid bilayer and contributes to the structural stability of the nanoparticle. |

| Cholesterol Analog | This compound | 38.5 | Modulates membrane fluidity and stability. May influence nanoparticle morphology and endosomal escape. |

| PEGylated Lipid | DMG-PEG2000 | 1.5 | Prevents aggregation of nanoparticles and increases their circulation time in the body. |

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device, a reproducible and scalable method.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol

-

DSPC in ethanol

-

This compound in ethanol

-

DMG-PEG2000 in ethanol

-

mRNA (e.g., encoding Firefly Luciferase) in citrate buffer (pH 4.0)

-

Absolute ethanol

-

Citrate buffer (10 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (MWCO 10 kDa)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the ionizable lipid, DSPC, this compound, and DMG-PEG2000 in absolute ethanol at appropriate concentrations (e.g., 10 mg/mL). Ensure complete dissolution.

-

-

Preparation of the Lipid Mixture (Organic Phase):

-

In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

-

Vortex the mixture to ensure homogeneity.

-

-

Preparation of the mRNA Solution (Aqueous Phase):

-

Dilute the mRNA stock solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

-

Set the flow rate ratio of the aqueous to organic phase to 3:1.

-

Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution.

-

Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.

-

-

Sterilization and Storage:

-

Filter the purified LNP solution through a 0.22 µm sterile filter.

-

Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: Characterization of mRNA-LNPs

This protocol outlines the key analytical techniques to characterize the physicochemical properties of the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

- Dilute a small aliquot of the LNP solution in PBS.

- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

- Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).

- Measure the surface charge of the LNPs using a zetasizer.

3. mRNA Encapsulation Efficiency:

- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free mRNA Fluorescence) / Total Fluorescence * 100

Protocol 3: In Vitro Transfection Efficiency Assessment

This protocol details the procedure to evaluate the ability of the formulated LNPs to deliver functional mRNA to cells in culture.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

Complete cell culture medium

-

mRNA-LNPs (encoding a reporter protein like Luciferase or GFP)

-

Luciferase assay reagent or flow cytometer

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight.

-

-

Transfection:

-

Dilute the mRNA-LNPs to the desired concentrations in cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Analysis of Reporter Gene Expression:

-

For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

For GFP: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.

-

Protocol 4: In Vivo Evaluation of mRNA-LNP Efficacy

This protocol describes the assessment of mRNA-LNP performance in a mouse model.

Materials:

-

mRNA-LNPs (encoding a reporter protein like Luciferase)

-

Animal model (e.g., C57BL/6 mice)

-

In vivo imaging system (IVIS)

-

Anesthesia

Procedure:

-

Administration:

-

Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular).

-

-

Biodistribution and Protein Expression:

-

At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice.

-

Inject the substrate for the reporter protein (e.g., D-luciferin for luciferase).

-

Image the mice using an in vivo imaging system to visualize the biodistribution and quantify the expression of the reporter protein.

-

-

Toxicity Assessment:

-

Monitor the mice for any signs of toxicity (e.g., weight loss, changes in behavior).

-

At the end of the study, collect blood and organs for histological and biochemical analysis.

-

Data Presentation

The following tables present representative data that could be expected from the characterization and evaluation of LNPs. As no direct data for this compound is available, these tables are populated with hypothetical data based on findings for other cholesterol esters, which have been shown to sometimes enhance delivery compared to standard cholesterol formulations.

Table 1: Physicochemical Characterization of mRNA-LNPs

| LNP Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |

| Standard LNP (Cholesterol) | 85.2 ± 3.1 | 0.12 ± 0.02 | -5.8 ± 1.2 | 92.5 ± 2.8 |

| LNP (this compound) | 90.5 ± 4.5 | 0.15 ± 0.03 | -6.2 ± 1.5 | 91.8 ± 3.1 |

Table 2: In Vitro Transfection Efficiency in HEK293T Cells (Luciferase Assay)

| LNP Formulation | Luciferase Expression (RLU/mg protein) |

| Untreated Cells | 1.2 x 10³ |

| Standard LNP (Cholesterol) | 5.8 x 10⁸ |

| LNP (this compound) | 7.2 x 10⁸ |

Table 3: In Vivo Luciferase Expression in Mice (Intravenous Injection)

| LNP Formulation | Peak Bioluminescence (photons/s/cm²/sr) |

| Saline Control | 1.5 x 10⁵ |

| Standard LNP (Cholesterol) | 8.9 x 10⁹ |

| LNP (this compound) | 1.2 x 10¹⁰ |

Visualizations

LNP Formulation and Characterization Workflow

Caption: Workflow for LNP formulation, characterization, and evaluation.

Cellular Uptake and Endosomal Escape Pathway of mRNA-LNPs

Caption: Cellular uptake and endosomal escape pathway for mRNA-LNPs.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the formulation, characterization, and evaluation of lipid nanoparticles containing this compound for mRNA delivery. While direct experimental data for this specific cholesterol ester is not yet widely available, the established methodologies and the comparative data from other cholesterol analogs suggest that this compound is a promising candidate for modulating LNP properties. Researchers are encouraged to use these guidelines as a starting point for their investigations, with the understanding that optimization of formulation parameters will be crucial for achieving desired therapeutic outcomes. The systematic evaluation of such novel components will contribute to the advancement of next-generation mRNA delivery platforms.

Application of Cholesteryl Tridecanoate in Drug Delivery Systems: A Detailed Guide for Researchers

Application Notes & Protocols

For researchers, scientists, and drug development professionals, cholesteryl tridecanoate, a cholesterol ester, presents a compelling component for enhancing drug delivery systems. Its inherent lipophilicity and structural similarity to endogenous lipids allow for its seamless integration into various nanocarriers, potentially improving drug solubility, stability, and cellular uptake. This document provides a comprehensive overview of its applications, supported by quantitative data from related cholesterol-based systems, detailed experimental protocols, and visual workflows to guide laboratory implementation.

Cholesteryl esters, including this compound, play a crucial role in modulating the physical characteristics of lipid-based nanoparticles.[1] By incorporating these esters into formulations, researchers can tune membrane fluidity and the thickness of the lipid bilayer, which in turn influences drug loading capacity and release kinetics.[1] The inclusion of cholesterol and its esters in drug delivery systems like liposomes and solid lipid nanoparticles (SLNs) has been shown to improve their stability and biocompatibility.[2][3]

I. Rationale for Use in Drug Delivery

The utility of this compound in drug delivery stems from several key properties:

-

Biocompatibility: As a derivative of cholesterol, a natural component of cell membranes, it is generally well-tolerated and exhibits low toxicity.[2][3]

-

Enhanced Stability: Incorporation of cholesterol and its esters into lipid bilayers can increase the rigidity and stability of nanoparticles, preventing premature drug leakage.[2]

-

Modulation of Drug Release: The long alkyl chain of tridecanoate can influence the release profile of encapsulated drugs, potentially enabling sustained or controlled release.[4]

-

Improved Cellular Uptake: Cholesterol-containing nanoparticles can leverage endogenous lipid transport pathways, potentially enhancing their uptake by target cells.[5][6] Research has shown that some cholesterol-based carriers are internalized via caveolae-mediated endocytosis, a non-destructive pathway that can facilitate direct cytosolic delivery.[5][6]

-

Tumor Targeting: Cancer cells often exhibit upregulated expression of receptors for lipoproteins, which are rich in cholesteryl esters.[2] This provides a potential avenue for passive targeting of tumors.[2]

II. Quantitative Data: Formulation and Characterization

While specific quantitative data for drug delivery systems based on this compound are limited in publicly available literature, the following tables summarize representative data from formulations using cholesterol and other cholesteryl esters. This information serves as a valuable benchmark for developing and characterizing novel this compound-based systems.

Table 1: Physicochemical Properties of Gabapentin-Loaded Solid Lipid Nanoparticles (SLNs) using Cholesterol as the Solid Lipid. [7]

| Formulation ID | Lipid Type | Surfactant Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Cumulative Drug Release after 12h (%) |

| GAB-SLN#1 | Stearic Acid | Tween 80 | 245.31 ± 3.15 | 0.35 ± 0.03 | -25.14 ± 1.05 | 86.34 ± 2.12 | 92.45 ± 2.14 |

| GAB-SLN#2 | Cholesterol | Tween 80 | 185.65 ± 2.41 | 0.28 ± 0.02 | -32.18 ± 0.98 | 98.64 ± 1.97 | 99.27 ± 3.48 |

| GAB-SLN#3 | Stearic Acid | Pluronic F-68 | 298.74 ± 4.28 | 0.41 ± 0.05 | -19.87 ± 0.88 | 90.12 ± 1.89 | 89.19 ± 1.25 |

| GAB-SLN#4 | Cholesterol | Pluronic F-68 | 210.43 ± 3.82 | 0.31 ± 0.04 | -28.45 ± 1.12 | 95.78 ± 2.03 | 96.54 ± 2.87 |

Table 2: Drug Loading and Encapsulation Efficiency of Paclitaxel (PTX) in Cholesteryl-Bovine Serum Albumin (Chol-BSA) Nanoparticles. [2]

| Nanoparticle Formulation | Drug | Drug Loading Efficiency (%) | Drug Loading Capacity (%) |

| PTX-loaded Chol-BSA | Paclitaxel | 94.8 | 37.9 |

III. Experimental Protocols

The following are detailed protocols for the preparation of common drug delivery systems where this compound can be incorporated.

A. Protocol for Preparation of Solid Lipid Nanoparticles (SLNs) via Hot High-Shear Homogenization and Ultrasonication

This method is suitable for incorporating lipophilic compounds like this compound as part of the solid lipid matrix.

Materials:

-

This compound

-

Other solid lipid(s) (e.g., stearic acid, glyceryl monostearate)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Tween 80, Poloxamer 188)

-

Distilled water

Procedure:

-

Lipid Phase Preparation: Accurately weigh the this compound and any other solid lipids. Place them in a glass vial and heat to 5-10°C above the melting point of the lipid with the highest melting point until a clear, homogenous lipid melt is obtained.

-

Aqueous Phase Preparation: Dissolve the surfactant and the hydrophilic API (if applicable) in distilled water. Heat the aqueous phase to the same temperature as the lipid phase.

-

Emulsification: Add the hot aqueous phase to the molten lipid phase and immediately subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

-

Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes. The sonication step is critical for reducing the particle size to the nanometer range.

-

Cooling and Nanoparticle Formation: Transfer the resulting nanoemulsion to an ice bath and stir continuously until it cools down to room temperature. The cooling process will cause the lipid to recrystallize and form solid lipid nanoparticles.

-

Purification (Optional): To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

-

Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.

B. Protocol for Preparation of Liposomes using the Thin-Film Hydration Method

This classic method allows for the incorporation of this compound into the lipid bilayer of liposomes.

Materials:

-

Phospholipids (e.g., phosphatidylcholine, DPPC)

-

This compound

-

Active Pharmaceutical Ingredient (API) - lipophilic or hydrophilic

-

Organic solvent (e.g., chloroform, methanol, or a mixture)

-

Aqueous buffer (e.g., phosphate-buffered saline - PBS)

Procedure:

-

Lipid Dissolution: Dissolve the phospholipids, this compound, and the lipophilic API (if applicable) in the chosen organic solvent in a round-bottom flask.[8] Ensure complete dissolution to form a clear solution.

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure.[8] This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.[9]

-

Drying: To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2-3 hours.

-

Hydration: Add the aqueous buffer, pre-heated to a temperature above the lipid phase transition temperature (Tc), to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[8]

-

Vesicle Formation: Agitate the flask by hand or using a vortex mixer. This will cause the lipid film to peel off the flask wall and form multilamellar vesicles (MLVs).[9]

-

Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (large unilamellar vesicles - LUVs, or small unilamellar vesicles - SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

-

Purification: Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

-

Characterization: Analyze the liposomes for their size, PDI, zeta potential, and encapsulation efficiency.

IV. Visualization of Workflows and Pathways

A. Experimental Workflows

Caption: Workflow for SLN Preparation.

Caption: Workflow for Liposome Preparation.

B. Cellular Uptake and Intracellular Trafficking

The incorporation of this compound may influence the mechanism by which nanoparticles enter cells. While endocytosis is a common route, the presence of cholesterol can facilitate entry through specific pathways.

Caption: Cellular Uptake Pathways.

Cholesterol-rich domains in nanoparticle membranes can promote interaction with caveolae, which are flask-shaped invaginations in the cell membrane.[5] This pathway can bypass the harsh lysosomal environment, potentially leading to more efficient delivery of the therapeutic payload to the cytoplasm. Conversely, clathrin-mediated endocytosis is another common pathway, which typically results in the nanoparticle being trafficked to lysosomes, where the drug may be degraded if not designed to escape the endosome. The surface charge and specific ligands on the nanoparticle can also influence which uptake mechanism is dominant.[10]

References

- 1. This compound, 25605-87-2 | BroadPharm [broadpharm.com]

- 2. The Efficacy of Cholesterol-Based Carriers in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholesterol transport from liposomal delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cholesterol transport from liposomal delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation and characterization of cholesterol-based nanoparticles of gabapentin protecting from retinal injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Application Notes and Protocols: Cholesteryl Tridecanoate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl tridecanoate, a cholesterol ester, is a key lipid molecule utilized in various research and pharmaceutical applications. Its amphipathic nature, combining the rigid sterol ring of cholesterol with a 13-carbon fatty acid chain, makes it a valuable component in lipid-based drug delivery systems, such as lipid nanoparticles (LNPs), and as a supplement in cell culture media. Proper preparation of this compound solutions is critical to ensure homogeneity, stability, and optimal performance in downstream applications. These application notes provide detailed protocols for the preparation and use of this compound solutions, along with relevant technical data.

Data Presentation

Table 1: Solubility of Related Lipids in Common Organic Solvents

| Solvent | Cholesterol Solubility (approximate) | Expected this compound Solubility |

| Chloroform | High | Very High |

| Dichloromethane | High | Very High |

| Tetrahydrofuran (THF) | High | Very High |

| Toluene | High | High |

| Ethanol | Moderate (increases with heating)[1] | Moderate (likely requires heating) |

| Methanol | Low to Moderate[1] | Low to Moderate |

| Dimethyl Sulfoxide (DMSO) | Moderate | Moderate |

| Acetone | Low to Moderate | Low to Moderate |

| Water | Insoluble | Insoluble |

Note: The exact solubility of this compound may vary depending on the purity of the compound, temperature, and the specific isomer.

Table 2: Example Molar Ratios for Lipid Nanoparticle (LNP) Formulation

Cholesteryl esters are crucial components for the stability and delivery efficacy of LNPs. The following table provides examples of molar ratios of lipid components, including a cholesterol derivative, used in LNP formulations for nucleic acid delivery.

| Ionizable Lipid | Helper Lipid | Cholesterol/Cholesterol Derivative | PEG-Lipid | Molar Ratio (%) | Application |

| Cationic Lipid | DSPC | Cholesterol | PEG-lipid | 50 / 10 / 38.5 / 1.5 | siRNA delivery |

| ATV-T1 | DSPC | Cholesterol | DMG-PEG | 50 / 10 / 38.5 / 1.5 | mRNA delivery[2] |

| CLinDMA | - | Cholesterol | PEG-DMG | 60 / 38 / 2 | siRNA delivery[3] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in a volatile organic solvent, which is a common starting point for many applications.

Materials:

-

This compound (powder)

-

Chloroform or Dichloromethane (analytical grade)

-

Glass vial with a PTFE-lined cap

-

Analytical balance

-

Spatula

-

Vortex mixer

-

Argon or Nitrogen gas source (optional)

Procedure:

-

Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial using a spatula.

-

Solvent Addition: Under a chemical fume hood, add the required volume of chloroform or dichloromethane to the vial to achieve the desired concentration (e.g., 10 mg/mL).

-

Dissolution: Cap the vial tightly and vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution, but is often not necessary for these solvents.

-

Inert Gas Purge (Optional): For long-term storage, gently blow a stream of argon or nitrogen gas over the surface of the solution before capping. This displaces oxygen and minimizes lipid oxidation.

-

Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. A certificate of analysis for this compound suggests storage in solvent at -80°C for up to 6 months or at -20°C for 1 month.[4]

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) using an Ethanolic Lipid Stock Solution

This protocol outlines the preparation of LNPs containing this compound for the encapsulation of nucleic acids, adapted from common LNP formulation procedures.[2][5]

Materials:

-

This compound

-

Ionizable lipid (e.g., ATV-T1)

-

Helper lipid (e.g., DSPC)

-

PEG-lipid (e.g., DMG-PEG)

-

Ethanol (200 proof, molecular biology grade)

-

Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Nucleic acid cargo (e.g., mRNA)

-

Microfluidic mixing device (e.g., NanoAssemblr®)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Storage buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Ethanolic Lipid Stock Solution:

-

Separately weigh out the ionizable lipid, DSPC, this compound, and PEG-lipid.

-

Dissolve all lipids in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5) and a total lipid concentration of approximately 12.5 mM.[2]

-

Ensure complete dissolution by vortexing. Gentle warming may be required.

-

-

Prepare Aqueous Phase:

-

Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the ethanolic lipid stock solution into one syringe and the aqueous nucleic acid solution into another.

-

Set the flow rates to achieve the desired ratio of organic to aqueous phase (e.g., 1:3 v/v).[2]

-

Initiate mixing to form the LNPs.

-

-

Purification and Buffer Exchange:

-

Transfer the formulated LNP suspension to a dialysis cassette.

-

Dialyze against the desired storage buffer (e.g., PBS) overnight at 4°C with at least two buffer changes to remove the ethanol and unencapsulated nucleic acids.

-

-

Characterization and Storage:

-

Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

-

Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 3: Preparation of this compound for Cell Culture Supplementation

This protocol describes a method to prepare this compound for addition to cell culture media. Due to its hydrophobicity, direct addition is not feasible. A common method involves complexation with a carrier molecule like cyclodextrin or preparation of a concentrated stock in a water-miscible solvent.

Materials:

-

This compound

-

Ethanol (cell culture grade) or Dimethyl Sulfoxide (DMSO, cell culture grade)

-

Sterile microcentrifuge tubes

-

Sterile-filtered cell culture medium

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Under sterile conditions (e.g., in a laminar flow hood), dissolve this compound in ethanol or DMSO to a high concentration (e.g., 10-20 mM). Ensure complete dissolution.

-

Note: It is crucial to determine the solvent tolerance of your specific cell line, as high concentrations of ethanol or DMSO can be cytotoxic.

-

-

Dilution into Culture Medium:

-

Warm the complete cell culture medium to 37°C.

-

Vortex the this compound stock solution immediately before use.

-

To avoid precipitation, rapidly inject the required volume of the concentrated stock solution directly into the pre-warmed medium while vortexing or stirring the medium vigorously. The final solvent concentration should be kept to a minimum, typically below 0.5%.

-

For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock solution to 1 mL of medium.

-

-

Application to Cells:

-

Immediately add the this compound-supplemented medium to your cell cultures.

-

Observe the cells for any signs of solvent toxicity or compound precipitation.

-

Mandatory Visualizations

Caption: Workflow for preparing a this compound stock solution.

Caption: Workflow for LNP formulation with this compound.

Caption: Workflow for supplementing cell cultures with this compound.

References

- 1. Cholesterol solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cholesteryl Tridecanoate as an Internal Standard for Lipid Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of lipid species is paramount in lipidomics research and drug development. The inherent variability in sample preparation and mass spectrometry analysis necessitates the use of internal standards. Cholesteryl tridecanoate, a non-endogenous cholesteryl ester, serves as an excellent internal standard for the quantification of cholesteryl esters and other neutral lipids in complex biological matrices. Its chemical properties are similar to endogenous cholesteryl esters, ensuring comparable extraction and ionization efficiency, while its unique mass allows for clear differentiation from naturally occurring lipid species. These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based lipid profiling workflows.

Key Properties of this compound

| Property | Value |

| Chemical Formula | C40H70O2 |

| Molecular Weight | 582.99 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents |

| Melting Point | ~85-90 °C |

Experimental Protocols

I. Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol describes a general method for extracting total lipids from biological samples such as plasma, cells, or tissues.

Materials:

-

Biological sample (e.g., 100 µL plasma, 1x10^6 cells, 10 mg tissue)

-

This compound internal standard solution (1 mg/mL in chloroform)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Centrifuge

-

Nitrogen gas evaporator

Procedure:

-

To a glass centrifuge tube, add the biological sample.

-

Add a known amount of this compound internal standard solution. The amount should be optimized based on the expected concentration of the analytes of interest.

-

Add 1 mL of chloroform and 2 mL of methanol. Vortex thoroughly for 2 minutes to create a single-phase solution.

-

Add 1 mL of chloroform and vortex for 1 minute.

-

Add 1 mL of 0.9% NaCl solution and vortex for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform or methanol/chloroform 1:1, v/v) for subsequent analysis.

II. GC-MS Analysis of Cholesteryl Esters

This protocol is suitable for the analysis of total fatty acid composition of cholesteryl esters after derivatization.

A. Derivatization (Transesterification):

-

To the dried lipid extract, add 1 mL of 2% H2SO4 in methanol.

-

Add 200 µL of toluene.

-

Cap the tube tightly and heat at 50°C for 2 hours.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial.

B. GC-MS Conditions:

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quadrupole Temperature | 150°C |

| Scan Range | m/z 50-650 |